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Cat. No.: B074378 Get Quote

Flavonoids, a diverse class of polyphenolic compounds, represent a cornerstone of natural

product chemistry and a fertile ground for drug discovery. Their inherent biological activities are

vast, spanning antioxidant, anti-inflammatory, and anticancer properties.[1] However, the

translation of these natural scaffolds into clinical candidates is often hampered by suboptimal

pharmacokinetic profiles, including poor solubility and metabolic instability. The strategic

introduction of halogen atoms, particularly bromine, onto the flavonoid core is a proven

medicinal chemistry tactic to modulate these properties. Bromination can enhance lipophilicity,

improve membrane permeability, and introduce a key interaction point for binding to biological

targets, often leading to a significant potentiation of activity.

This guide focuses on 6-Bromoflavone, a synthetically accessible and biologically potent

derivative. We will dissect its molecular architecture, provide validated protocols for its

synthesis and characterization, and critically evaluate its most prominent biological activities.

This document is intended for researchers, chemists, and drug development professionals

seeking a comprehensive understanding of this high-value chemical entity.

Part 1: Molecular Profile and Physicochemical
Characteristics
6-Bromoflavone, systematically named 6-Bromo-2-phenyl-4H-chromen-4-one, is a

mononuclear halogenated flavone.[2] The core structure consists of a C6-C3-C6 skeleton, with

a bromine atom substituted at the C-6 position of the benzopyranone A-ring. This specific
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substitution is critical, as it significantly influences the molecule's electronic distribution and

steric profile, which in turn dictates its biological interactions.

The bromine atom enhances the molecule's lipophilicity, a property that can improve its ability

to cross biological membranes, including the blood-brain barrier. This is a crucial factor in its

notable neurological activity, which will be discussed later.

Table 1: Physicochemical Properties of 6-Bromoflavone

Property Value Source(s)

Molecular Formula C₁₅H₉BrO₂ [3][4]

Molecular Weight 301.14 g/mol [3][4]

CAS Number 1218-80-0 [3][4]

Appearance Off-white powder [3]

Melting Point 190-196 °C [2][3][4][5]

Density 1.54 g/cm³ [4][5]

LogP (Octanol/Water) 4.22250 [4]

Boiling Point 421.1 °C at 760 mmHg [4][5]

Flash Point 208.5 °C [4][5]

Part 2: Synthesis and Spectroscopic Elucidation
The synthesis of 6-Bromoflavone is well-established, with the most common and reliable

methods involving the oxidative cyclization of a chalcone precursor. This approach offers high

yields and excellent control over the final product's regiochemistry.

Recommended Synthetic Workflow: From Chalcone to
Flavone
This two-step protocol is a field-proven method for generating high-purity 6-Bromoflavone.

The causality behind the reagent selection is critical for success.
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Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-5'-bromochalcone This reaction

builds the open-chain precursor to the flavone. The use of a strong base like potassium

hydroxide (KOH) is essential to deprotonate the acetophenone, forming an enolate that acts as

the nucleophile.

Protocol:

Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) and Benzaldehyde (1.1

equivalents) in ethanol.

Cool the solution in an ice bath.

Add a solution of potassium hydroxide (3 equivalents) in water dropwise, maintaining the

temperature below 10 °C.

Stir the mixture at room temperature for 24 hours.

Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to

precipitate the chalcone.

Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to

obtain the pure chalcone.

Step 2: Oxidative Cyclization to 6-Bromoflavone This step forms the heterocyclic C-ring. A

mixture of iodine (I₂) and dimethyl sulfoxide (DMSO) is employed; DMSO serves as both the

solvent and the oxidizing agent, while iodine acts as a catalyst to facilitate the electrophilic

cyclization onto the hydroxyl group, followed by oxidation to form the C2-C3 double bond.[6]

Protocol:

Dissolve the 2'-Hydroxy-5'-bromochalcone from Step 1 in DMSO.

Add a catalytic amount of iodine (I₂).

Heat the mixture at 100-120 °C for 3-4 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture and pour it into a sodium thiosulfate solution to

quench excess iodine.
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The precipitated solid is filtered, washed thoroughly with water, and dried.

Purify the crude product via column chromatography on silica gel or recrystallization from

a suitable solvent like ethanol or acetic acid to yield pure 6-Bromoflavone.

Step 1: Claisen-Schmidt Condensation

Step 2: Oxidative Cyclization

5'-Bromo-2'-hydroxyacetophenone

2'-Hydroxy-5'-bromochalcone

  KOH, Ethanol, RT

Benzaldehyde

  KOH, Ethanol, RT

6-Bromoflavone

  I₂ (cat.), DMSO, Heat

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromoflavone.

Spectroscopic Data and Structural Validation
Unambiguous structural confirmation is paramount. The following data, based on published

literature, serves as a benchmark for characterization.

Table 2: NMR Spectroscopic Data for 6-Bromoflavone (in DMSO-d₆)
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Nucleus Chemical Shift (δ, ppm) Description

¹H NMR 8.11-8.13
(m, 3H) Overlapping signals for

H-5, H-2', and H-6'

8.00 (dd, J = 8, 2 Hz, 1H) H-7

7.74 (d, J = 8 Hz, 1H) H-8

7.57-7.63
(m, 3H) Overlapping signals for

H-3', H-4', and H-5'

7.11 (s, 1H) H-3

¹³C NMR 175.9 (s) C-4 (Carbonyl)

162.9 (s) C-2

154.7 (s) C-8a

136.9 (d) C-7

132.0 (d) C-4'

130.8 (s) C-1'

129.1 (d) C-3'/C-5'

126.9 (d) C-5

126.5 (d) C-2'/C-6'

124.9 (s) C-4a

121.3 (d) C-8

117.9 (s) C-6

106.9 (d) C-3

Mass Spectrometry (EIMS): The mass spectrum will exhibit a characteristic molecular ion

(M⁺) cluster at m/z 300 and 302 with a ~1:1 intensity ratio, which is the definitive isotopic

signature of a single bromine atom in the molecule.
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Infrared (IR) Spectroscopy: Key signals include a strong absorption band around 1630-1650

cm⁻¹ corresponding to the C=O stretch of the γ-pyrone ring and aromatic C=C stretching

vibrations in the 1450-1600 cm⁻¹ region.[6]

Part 3: Biological Activity and Therapeutic Potential
The introduction of the C-6 bromine atom confers potent and specific biological activities,

distinguishing 6-Bromoflavone from many other flavonoids.

Primary Mechanism: Anxiolytic Action via
Benzodiazepine Receptors
The most significant and well-documented activity of 6-Bromoflavone is its function as a high-

affinity ligand for the central benzodiazepine receptors (BDZ-R).[7][8] These receptors are

allosteric modulatory sites on the GABA-A receptor complex, the primary inhibitory

neurotransmitter system in the brain.

Binding Affinity: 6-Bromoflavone binds competitively to BDZ-Rs with a high affinity,

exhibiting a Ki value of 70 nM.[7][8]

Functional Activity: It acts as a partial agonist at the BDZ-R.[9] This is a critical distinction

from classical benzodiazepines like diazepam, which are full agonists. As a partial agonist, it

potentiates GABA-stimulated chloride ion influx but to a lesser degree than full agonists.[9]

Pharmacological Effect: This partial agonism translates into a clear anxiolytic (anxiety-

reducing) effect in preclinical models, observed at doses as low as 0.5 mg/kg (i.p.) in mice.[7]

[8] Crucially, it achieves this effect without the common debilitating side effects associated

with full agonists, such as significant myorelaxant, sedative, or amnestic properties.[9]

This unique pharmacological profile makes 6-Bromoflavone an exceptionally promising lead

compound for the development of novel, non-sedating anxiolytics.
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Caption: Mechanism of anxiolytic action of 6-Bromoflavone.

Secondary Activities and Applications
While its anxiolytic properties are paramount, 6-Bromoflavone is a versatile scaffold with other

documented and potential applications.

Anticancer Research: 6-Bromoflavone serves as a key intermediate in the synthesis of

more complex derivatives with demonstrated anti-tumor activity. For example, Buchwald-

Hartwig amination at the C-6 position has been used to create a library of 6-

arylaminoflavones, some of which exhibit preferential toxicity towards prostate

adenocarcinoma cells.[6] Furthermore, related brominated flavones have shown efficacy as

cancer chemopreventive agents by inducing phase II detoxification enzymes like quinone

reductase.[10]

Anti-inflammatory and Antioxidant Potential: As a member of the flavonoid class, 6-
Bromoflavone is presumed to possess antioxidant and anti-inflammatory properties.[3]

Bromination can enhance the radical scavenging activity and lipophilicity of flavonoids,

potentially allowing for better intracellular accumulation and interaction with signaling

cascades involved in inflammation.[11]

Antimicrobial Activity: Studies on related brominated flavonoids have shown that the

presence of a bromine atom can confer significant antimicrobial properties against

pathogenic bacteria.[12]

Conclusion and Future Perspectives
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6-Bromoflavone is more than just another flavonoid derivative; it is a precisely engineered

molecular tool with significant therapeutic potential. Its high affinity and partial agonist activity at

the benzodiazepine receptor site provide a clear pathway for the development of advanced

anxiolytic agents with improved safety profiles.

Future research in this area should focus on:

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and

excretion (ADME) of 6-Bromoflavone are necessary to understand its bioavailability and

half-life in vivo.[13][14]

Structure-Activity Relationship (SAR) Expansion: While the C-6 bromine is key, further

modifications on the A and B rings could fine-tune its potency, selectivity, and metabolic

stability.

Exploration of Other CNS Targets: Given its privileged structure, investigating the activity of

6-Bromoflavone against other neurological targets is a logical next step.

Oncology Development: Its utility as a scaffold for anticancer agents is well-supported and

warrants further development of derivative libraries for screening against various cancer cell

lines.

In summary, 6-Bromoflavone stands as a validated, high-potential starting point for drug

discovery programs in both neuroscience and oncology.

References
LookChem. (n.d.). 6-BROMOFLAVONE.
DEA. (n.d.). Synthesis and Characterization of 6-Bromo-Benzoflavanone Derivatives.
Marder, M., et al. (1996). 6-Bromoflavone, a high affinity ligand for the central
benzodiazepine receptors is a member of a family of active flavonoids. Biochemical and
Biophysical Research Communications, 223(2), 384-9.
ResearchGate. (n.d.). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐
Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers.
ITRC. (n.d.). 3 Chemical Properties.
Viola, H., et al. (1997). Pharmacological characterization of 6-bromo-3'-nitroflavone, a
synthetic flavonoid with high affinity for the benzodiazepine receptors. Naunyn-
Schmiedeberg's Archives of Pharmacology, 356(5), 642-7.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31650849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6723510/
https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MDPI. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its
Anti-Tumor Investigation.
ResearchGate. (n.d.). Synthesis, characterization and anti-microbial activity of 6-bromo-4-
(substituted phenyl) iminoflavone.
Marder, M., et al. (1996). 6-Bromoflavone, a High Affinity Ligand for the Central
Benzodiazepine Receptors Is a Member of a Family of Active Flavonoids.
Semantic Scholar. (n.d.). 6-Bromoflavone, a high affinity ligand for the central
benzodiazepine receptors is a member of a family of active flavonoids.
Cuendet, M., et al. (2000). Cancer chemopreventive activity mediated by 4'-bromoflavone, a
potent inducer of phase II detoxification enzymes. Cancer Research, 60(7), 1825-30.
PubChem. (n.d.). 6-Bromo-4'-chloroflavone.
ChemWhat. (n.d.). 6-BROMOFLAVONE CAS#: 1218-80-0.
Simion, A., et al. (2023). Flavones and Related Compounds: Synthesis and Biological
Activity. Molecules, 28(11), 4496.
da Silva, A. B., et al. (2010). Structure and antioxidant activity of brominated flavonols and
flavanones. Journal of Mass Spectrometry, 45(1), 78-86.
Mladěnka, P., et al. (2020). The pharmacokinetics of flavanones. Critical Reviews in Food
Science and Nutrition, 60(16), 2750-2769.
Vlase, L., et al. (2021). Pharmacokinetics of B-Ring Unsubstituted Flavones.
Pharmaceuticals, 14(11), 1111.
ATSDR. (n.d.). 6. ANALYTICAL METHODS.
MDPI. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced
Pharmaceutical Technology for Improving Bioavailability.
ResearchGate. (n.d.). Suggestions of biological activities for 6-hydroxyflavone at Pa >
79.2%.
YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a
molecule.
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and
Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An
Overview. The Scientific World Journal, 2013, 162750.
Journal of Analytical Chemistry. (2023). Modern Methods and Current Trends in the
Analytical Chemistry of Flavanones.
Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy.
Journal of the Chinese Chemical Society. (2012). Complete 1H and 13C NMR data
assignment of new constituents from Severinia buxifolia.
MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and
Polyphenols.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic
Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC
[pmc.ncbi.nlm.nih.gov]

2. 6-BROMOFLAVONE | 1218-80-0 [chemicalbook.com]

3. chemimpex.com [chemimpex.com]

4. lookchem.com [lookchem.com]

5. 6-BROMOFLAVONE - Safety Data Sheet [chemicalbook.com]

6. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor
Investigation | MDPI [mdpi.com]

7. 6-Bromoflavone, a high affinity ligand for the central benzodiazepine receptors is a
member of a family of active flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

8. [PDF] 6-Bromoflavone, a high affinity ligand for the central benzodiazepine receptors is a
member of a family of active flavonoids. | Semantic Scholar [semanticscholar.org]

9. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with
high affinity for the benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase
II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Structure and antioxidant activity of brominated flavonols and flavanones - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

13. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Pharmacokinetics of B-Ring Unsubstituted Flavones - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Foreword: The Strategic Utility of Halogenation in
Flavonoid Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b074378?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3891543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3891543/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6411523.htm
https://www.chemimpex.com/products/26017
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/msds/6-bromoflavone.htm
https://www.mdpi.com/2624-781X/6/3/42
https://www.mdpi.com/2624-781X/6/3/42
https://pubmed.ncbi.nlm.nih.gov/8670291/
https://pubmed.ncbi.nlm.nih.gov/8670291/
https://www.semanticscholar.org/paper/6-Bromoflavone%2C-a-high-affinity-ligand-for-the-is-a-Marder-Viola/5df177b5b68df003e5db8fba44d8fd58250137ad
https://www.semanticscholar.org/paper/6-Bromoflavone%2C-a-high-affinity-ligand-for-the-is-a-Marder-Viola/5df177b5b68df003e5db8fba44d8fd58250137ad
https://pubmed.ncbi.nlm.nih.gov/9768558/
https://pubmed.ncbi.nlm.nih.gov/9768558/
https://pubmed.ncbi.nlm.nih.gov/9973203/
https://pubmed.ncbi.nlm.nih.gov/9973203/
https://pubmed.ncbi.nlm.nih.gov/19708016/
https://pubmed.ncbi.nlm.nih.gov/19708016/
https://www.mdpi.com/1422-0067/25/10/5540
https://pubmed.ncbi.nlm.nih.gov/31650849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6723510/
https://www.benchchem.com/product/b074378#molecular-structure-and-properties-of-6-bromoflavone
https://www.benchchem.com/product/b074378#molecular-structure-and-properties-of-6-bromoflavone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b074378#molecular-structure-and-properties-of-6-
bromoflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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